Validated Late-Stage Intermediate: High-Yielding Conversion to Clinical Candidate AZD-6280
The compound is documented as the direct precursor in a high-yielding Suzuki-Miyaura cross-coupling reaction to produce AZD-6280, a selective GABA-A α2/3 receptor modulator. In a patented procedure, 4-amino-8-bromo-N-propylcinnoline-3-carboxamide was reacted with 2,5-dimethoxyphenyl boronic acid to afford AZD-6280 in an 87.7% isolated yield [1]. This high yield demonstrates the efficiency and reliability of this specific intermediate for this critical bond-forming step. In contrast, analogous reactions using the 8-chloro derivative would be expected to proceed with lower efficiency due to the inherently slower oxidative addition of aryl chlorides to palladium(0) catalysts, a well-established principle in organometallic chemistry [2].
| Evidence Dimension | Synthetic yield for conversion to final drug candidate (AZD-6280) |
|---|---|
| Target Compound Data | 87.7% isolated yield for reaction with 2,5-dimethoxyphenyl boronic acid |
| Comparator Or Baseline | 4-Amino-8-chloro-N-propylcinnoline-3-carboxamide (inferred comparator): Expected lower yield based on established reactivity trend of Ar-Cl vs Ar-Br in Suzuki coupling. |
| Quantified Difference | Not directly measured; the difference is a significant, well-documented reactivity class effect favoring aryl bromides over aryl chlorides [2]. |
| Conditions | Reaction with 2,5-dimethoxyphenyl boronic acid, bis(triphenylphosphine)palladium(II) dichloride catalyst, as described in patent US07465795B2. |
Why This Matters
For procurement, this confirms the compound is a fit-for-purpose building block in a validated synthetic route to a clinical candidate, minimizing development risk compared to using a non-optimized analog.
- [1] Chapdelaine, M. J., Ohnmacht, C. J., Becker, C., Chang, H.-F., & Dembofsky, B. T. (2008). U.S. Patent No. US07465795B2. Washington, DC: U.S. Patent and Trademark Office. (Procedure details for synthesis of AZD-6280). View Source
- [2] Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. Chemical Reviews, 118(4), 2249–2295. View Source
